Product packaging for 5-Methylpyridine-2-boronic acid(Cat. No.:CAS No. 372963-49-0)

5-Methylpyridine-2-boronic acid

Cat. No.: B1302942
CAS No.: 372963-49-0
M. Wt: 136.95 g/mol
InChI Key: VDRIXWWGBDNWCM-UHFFFAOYSA-N
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Description

Evolution of Pyridinylboronic Acids as Synthetic Intermediates

Pyridinylboronic acids are a subclass of heterocyclic boronic acids that have seen a rapid rise in use, corresponding with the wide application of the Suzuki-Miyaura cross-coupling reaction. arkat-usa.org These compounds serve as crucial intermediates in organic synthesis, enabling the introduction of the pyridine (B92270) moiety into a wide array of organic molecules. The development of various synthetic methods has provided chemists with the flexibility to create a diverse range of functionalized pyridinylboronic acids. arkat-usa.org

Significance of 5-Methylpyridine-2-boronic Acid within Heterocyclic Boron Chemistry

Within the family of pyridinylboronic acids, this compound holds particular importance. Its structure, featuring a methyl group at the 5-position of the pyridine ring, offers a unique combination of steric and electronic properties that influence its reactivity and the characteristics of the resulting products. This specific substitution pattern makes it a valuable reagent in the synthesis of targeted molecules in medicinal chemistry and materials science. The stability of 2-pyridyl boronic acids has been a long-standing challenge in cross-coupling chemistry, and the development of stable and reactive reagents like this compound and its derivatives is in high demand. researchgate.net

Overview of Research Trajectories for Aryl and Heteroaryl Boronic Acids

Research into aryl and heteroaryl boronic acids continues to be a vibrant area of chemical science. mdpi.comorganic-chemistry.org Key research directions include the development of novel and more efficient synthetic methods, the expansion of their application in various catalytic reactions, and the exploration of their utility in creating new pharmaceuticals and advanced materials. researchgate.netmdpi.com The focus is often on achieving milder reaction conditions, improving functional group tolerance, and enabling the synthesis of increasingly complex molecular structures. organic-chemistry.orgnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8BNO2 B1302942 5-Methylpyridine-2-boronic acid CAS No. 372963-49-0

Properties

IUPAC Name

(5-methylpyridin-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BNO2/c1-5-2-3-6(7(9)10)8-4-5/h2-4,9-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDRIXWWGBDNWCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=NC=C(C=C1)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80376412
Record name 5-Methylpyridine-2-boronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

372963-49-0
Record name 5-Methylpyridine-2-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Methylpyridine-2-boronic acid
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Synthetic Methodologies for 5 Methylpyridine 2 Boronic Acid

Strategic Approaches to Pyridinylboronic Acid Synthesis

The synthesis of pyridinylboronic acids and their esters is a well-explored area of research, with five main strategies being prominent: metal-halogen exchange followed by borylation, directed ortho-metallation (DoM) and subsequent borylation, palladium-catalyzed cross-coupling reactions, iridium or rhodium-catalyzed C-H or C-F borylation, and [4+2] cycloadditions. arkat-usa.org These methods provide a versatile toolkit for accessing a wide range of substituted pyridinylboronic acids. arkat-usa.org

Metal-Halogen Exchange Followed by Borylation

A traditional and widely used method for the synthesis of aryl and heteroaryl boronic acids is the metal-halogen exchange of a corresponding halide, followed by quenching with a boron electrophile. acsgcipr.org This approach is particularly effective for the synthesis of 2-pyridinylboronic acids and their esters, typically starting from 2-bromopyridines. arkat-usa.org The choice of the organometallic reagent is crucial and can significantly influence the reaction's efficiency and substrate scope.

Organolithium reagents are powerful tools in organic synthesis, acting as strong bases and nucleophiles. sigmaaldrich.comresearchgate.net They are frequently employed for metal-halogen exchange reactions. In the synthesis of 5-Methylpyridine-2-boronic acid, a common precursor is 2-bromo-5-methylpyridine (B20793). This starting material can be treated with an organolithium reagent, such as n-butyllithium, at low temperatures to generate the corresponding 2-lithiated pyridine (B92270) intermediate. This highly reactive species is then quenched with a trialkyl borate, like triisopropyl borate, followed by acidic workup to yield the desired boronic acid. The use of organolithium reagents allows for the synthesis of various alkyl, aryl, and vinyl boronic esters with good to excellent yields. nih.gov Detailed mechanistic studies have been conducted to understand the formation of boronic esters from these organometallic reagents. nih.gov

Detailed research findings have demonstrated the successful synthesis of various boronic esters from their corresponding organolithium reagents in good yields. nih.gov

Starting MaterialReagentsProductYield (%)
Aryl Halide1. n-BuLi 2. B(OR)3, H+Aryl Boronic AcidGood to Excellent
Vinyl Halide1. t-BuLi 2. B(OR)3, H+Vinyl Boronic AcidGood to Excellent
Alkyl Halide1. sec-BuLi 2. B(OR)3, H+Alkyl Boronic AcidGood to Excellent

Table 1: Synthesis of Boronic Acids via Organolithium Reagents nih.gov

Grignard reagents offer a valuable alternative to organolithiums for the synthesis of boronic acids. google.com The reaction of a Grignard reagent, formed from an aryl or heteroaryl halide and magnesium, with a boron-containing substrate can produce the corresponding boronic acid or ester. wipo.int For the synthesis of this compound, 2-bromo-5-methylpyridine can be converted to its Grignard reagent, which is then reacted with a trialkyl borate. While the direct reaction with trialkyl borates can sometimes lead to multiple additions, this can be controlled by using an excess of the borate. google.com More recent methods utilize substrates like pinacolborane (PinBH) which react efficiently with Grignard reagents to form stable pinacolboronate esters. google.com These reactions are often carried out in ethereal solvents like tetrahydrofuran (B95107) at ambient temperatures. google.comwipo.int

Research has shown that Grignard reagents can be effectively used to synthesize a variety of boronic esters in good yields.

Starting MaterialReagentsProductYield (%)
Aryl Halide1. Mg, THF 2. PinBHAryl PinacolboronateHigh
Heteroaryl Halide1. Mg, THF 2. B(OR)3Heteroaryl Boronic AcidModerate to Good

Table 2: Synthesis of Boronic Acids/Esters via Grignard Reagents google.com

Directed Ortho-Metallation (DoM) and Subsequent Borylation

Directed ortho-metalation (DoM) is a powerful regioselective strategy for the functionalization of aromatic and heteroaromatic rings. numberanalytics.comorganic-chemistry.orgwikipedia.org This method involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. numberanalytics.comwikipedia.org The resulting lithiated species is then trapped with an electrophile, in this case, a boron-containing compound. numberanalytics.com For the synthesis of pyridinylboronic acids, a suitable directing group on the pyridine ring can guide the deprotonation to the desired ortho position. harvard.edu While the direct application to 5-methylpyridine for the synthesis of the 2-boronic acid is less common due to the directing properties of the methyl group, appropriate substitution patterns can make this a viable route. organic-chemistry.orgbaranlab.org

The general process of DoM involves the coordination of a Lewis basic DMG to a Lewis acidic organolithium reagent, which facilitates the deprotonation of the adjacent ortho-proton. wikipedia.orgbaranlab.org The resulting aryllithium intermediate can then be borylated. numberanalytics.com

Palladium-Catalyzed Cross-Coupling Reactions for Borylation

Palladium-catalyzed cross-coupling reactions represent a modern and highly versatile method for the synthesis of boronic acids and their esters. researchgate.net This approach, often referred to as the Miyaura borylation, involves the reaction of an aryl or heteroaryl halide with a diboron (B99234) reagent in the presence of a palladium catalyst and a base. nih.govbeilstein-journals.org

A common and effective diboron reagent used in these reactions is bis(pinacolato)diboron (B136004) (B₂pin₂). orgsyn.orgwikipedia.org The palladium-catalyzed coupling of a halo-pyridine, such as 2-bromo-5-methylpyridine or 2-chloro-5-methylpyridine, with B₂pin₂ provides a direct route to the corresponding pinacol (B44631) boronate ester. nih.govchemicalbook.com This method is known for its high functional group tolerance and generally gives high yields of the desired product. nih.govorgsyn.org The reaction is typically carried out in a solvent like dioxane or ethanol, with a palladium catalyst such as PdCl₂(dppf) or a more advanced catalyst system like XPhos-Pd-G2, and a base like potassium acetate. nih.govorgsyn.orgchemicalbook.com This method has been successfully applied in one-pot borylation/Suzuki cross-coupling sequences. researchgate.netnih.gov

The palladium-catalyzed borylation of aryl halides with bis(pinacolato)diboron is a robust method for synthesizing a wide variety of arylboronates. beilstein-journals.org

Aryl HalideDiboron ReagentCatalyst SystemProductYield (%)
2-Bromo-5-methylpyridineB₂pin₂PdCl₂(dppf), KOAcThis compound, pinacol esterHigh
2-Chloro-5-methylpyridineB₂pin₂XPhos-Pd-G2, KOAcThis compound, pinacol esterHigh

Table 3: Palladium-Catalyzed Borylation of 2-Halo-5-methylpyridines nih.govchemicalbook.com

Transition Metal-Catalyzed C-H/C-F Borylation

The direct borylation of pyridine rings through the activation of carbon-hydrogen (C-H) or carbon-fluorine (C-F) bonds is a powerful and atom-economical approach for synthesizing pyridine boronic acids and their esters. researchgate.netthieme-connect.de These methods often employ iridium or rhodium catalysts.

Iridium-catalyzed C-H borylation is a valuable technique for creating aryl and heteroaryl boronates. rsc.orgnih.gov However, its application to pyridines can be complicated by the coordination of the pyridine's nitrogen lone pair to the iridium center, which can inhibit the catalyst. rsc.orgnih.gov This issue can be mitigated by the presence of a substituent on the C-2 position of the pyridine ring. rsc.orgnih.gov

The regioselectivity of the borylation is often governed by steric effects. nih.govacs.org For instance, in the borylation of substituted pyridines, the boronic ester group is typically installed at the position least sterically hindered. This sterically governed regioselectivity allows for convenient access to a variety of pyridylboronic esters. nih.govacs.org These reactions can often be carried out without a solvent. nih.govacs.org While many functional groups are compatible with this method, the resulting α-borylated pyridines (where the boron group is adjacent to the nitrogen) can have limited long-term stability. nih.govacs.orgresearchgate.net

Table 1: Iridium-Catalyzed C-H Borylation of Substituted Pyridines

Catalyst System Boron Source Key Feature Ref
[Ir(COD)(OMe)]₂ / dtbpy HBPin Overcomes catalyst inhibition via C-2 substitution. thieme-connect.dersc.org

Rhodium catalysts are also effective for the C-H borylation of pyridine derivatives. A pyridine-directed, rhodium-catalyzed method has been developed for the C6-selective C-H borylation of 2-pyridones using bis(pinacolato)diboron (B₂pin₂). nih.gov This reaction proceeds under relatively mild conditions and achieves excellent site selectivity, yielding the C6-borylated products. nih.gov While this specific example is on pyridones, it demonstrates the potential of rhodium catalysis for highly selective borylation of the pyridine scaffold. nih.gov Other research has explored the double hydroboration of pyridine using a rhodium catalyst in combination with PPh₃, leading to tetrahydropyridines with a C-B bond. rsc.org

Rhodium complexes can catalyze the borylation of fluorinated pyridines through C-F bond activation. acs.org Studies have shown that a rhodium(I) boryl complex, [Rh(Bpin)(PEt₃)₃], can react with fluorinated pyridines. For example, the reaction with pentafluoropyridine (B1199360) in the presence of B₂pin₂ results in C-F borylation at the 2-position to synthesize 2-Bpin-C₅NF₄. acs.org In contrast, the reaction of 2,3,5,6-tetrafluoropyridine (B1295328) undergoes C-H borylation at the 4-position. acs.org This demonstrates that the specific substrate and reaction conditions dictate whether C-F or C-H activation is the preferred pathway. acs.org

[4+2] Cycloaddition Strategies

An alternative approach to constructing pyridine boronic esters involves a [4+2] cycloaddition reaction. researchgate.net This strategy builds the functionalized pyridine ring directly. One such method involves the cycloaddition of alkynylboronates with 1,4-oxazin-2-ones or 2-pyrazinones. nih.gov This process provides a direct and regioselective route to pyridine boronic ester derivatives, offering a powerful tool for accessing complex substituted pyridines. nih.gov

Mechanistic Investigations of Reactions Involving 5 Methylpyridine 2 Boronic Acid

Suzuki-Miyaura Cross-Coupling Reaction Mechanisms

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds by coupling an organoboron compound with an organohalide, catalyzed by a palladium complex. nih.govillinois.edu The generally accepted catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination. ed.ac.uk For pyridylboronic acids, including the 5-methyl derivative, specific challenges and mechanistic nuances arise due to the electronic properties and coordination ability of the pyridine (B92270) ring.

Oxidative Addition Step

The catalytic cycle begins with the oxidative addition of an organohalide (Ar-X) to a low-valent palladium(0) complex. illinois.edu This step involves the insertion of the palladium center into the carbon-halogen bond, forming a new, higher-valent arylpalladium(II) halide intermediate (L₂Pd(Ar)(X)). nih.gov The reactivity of the organohalide in this step typically follows the order of C-I > C-Br > C-Cl, reflecting the bond dissociation energies. ed.ac.uk

The oxidative addition process is generally considered the rate-determining step in many Suzuki-Miyaura catalytic cycles. ed.ac.uk While the fundamental mechanism of this step is not uniquely altered by the presence of 5-methylpyridine-2-boronic acid, the nature of the ligands on the palladium(0) catalyst plays a critical role. Bulky, electron-rich phosphine (B1218219) ligands, for example, can increase the electron density on the palladium center, which facilitates its insertion into the carbon-halogen bond. nih.gov The initial oxidative addition yields a cis-palladium complex, which often isomerizes to the more stable trans-complex. nih.gov

Transmetalation Pathways and Intermediates

Transmetalation is the pivotal step where the organic moiety is transferred from the boron atom to the palladium(II) center, displacing the halide and forming a diarylpalladium(II) intermediate. rsc.org This step is particularly complex and often turnover-limiting, especially for electron-deficient heteroarylboronic acids like this compound. nih.gov The difficulty arises from the reduced nucleophilicity of the pyridyl group and the propensity for side reactions. nih.gov Two primary pathways are debated for this step: the boronate pathway and the neutral boronic acid (or oxo-palladium) pathway. nih.gov

The presence of a base is essential for the transmetalation step to proceed. researchgate.net The base plays a dual role, influencing which transmetalation pathway is dominant. It can react with the boronic acid to form a more nucleophilic tetracoordinate boronate species (R-B(OH)₃⁻), which is the key intermediate in the boronate pathway . nih.gov Alternatively, the base (often a hydroxide (B78521) or alkoxide) can react with the arylpalladium(II) halide complex to form a more reactive arylpalladium(II) hydroxide or alkoxide species (L₂Pd(Ar)(OH)). This complex then reacts with the neutral boronic acid in the oxo-palladium pathway . nih.gov Studies have shown that for certain systems, particularly with weak bases and aqueous solvents, the reaction between an arylpalladium hydroxo complex and a neutral boronic acid is kinetically favored over the reaction between a palladium halide and a boronate. nih.gov

The choice of base can significantly impact the reaction's efficiency. In couplings involving 2-pyridylboronates, potassium fluoride (B91410) (KF) has been identified as a particularly effective base. nih.gov

Table 1: Effect of Base on the Suzuki-Miyaura Coupling of a 2-Pyridylboronate Reaction conditions involved coupling a lithium triisopropyl 2-pyridylboronate with an aryl bromide using a Pd₂(dba)₃ catalyst.

EntryBaseYield (%)
1K₃PO₄55
2Cs₂CO₃65
3KF74
4CsF71

This table is generated based on findings for related 2-pyridylboronates to illustrate the importance of base selection. nih.gov

The two major proposed mechanisms for transmetalation are distinct in the sequence of events.

Boronate Pathway (Path A): The boronic acid first reacts with the base to form an anionic tetracoordinate boronate. This more nucleophilic species then attacks the arylpalladium(II) halide complex, displacing the halide and transferring the organic group to the palladium. Mechanistic studies involving bromopyridine compounds have led to the identification of intermediates where a boronate ligand is coordinated to the palladium center, lending support to this pathway. researchgate.net

Neutral Boronic Acid Pathway (Oxo-Palladium Pathway, Path B): The arylpalladium(II) halide complex first reacts with the base to form an arylpalladium(II) hydroxide complex. This palladium-hydroxo species then reacts with the neutral boronic acid. nih.gov

Recent kinetic investigations suggest that under conditions with weak bases and aqueous solvent mixtures, the oxo-palladium pathway, involving a palladium hydroxo complex and the neutral boronic acid, can be significantly faster than the boronate pathway. nih.gov The dominant pathway is highly dependent on the specific reaction conditions, including the solvent, the nature of the base, and the substrates involved.

Reductive Elimination Step

The final step of the catalytic cycle is reductive elimination. nih.gov In this stage, the two organic groups (the one from the organohalide and the one from the boronic acid) on the palladium(II) center are coupled, forming the new C-C bond of the final product. This process reduces the palladium from Pd(II) back to its Pd(0) state, thus regenerating the active catalyst which can then re-enter the cycle. nih.gov

This step is generally fast and irreversible. It is understood to proceed from a cis-diarylpalladium(II) intermediate. illinois.edu The electronic properties of the ligands and the coupled aryl groups can influence the rate of reductive elimination. Studies on related systems have shown that electron-donating substituents on the aryl ligand can accelerate the reductive elimination of certain products, like arylnitriles. nih.govberkeley.edu This suggests that the electron-donating methyl group on the pyridine ring of this compound could have an electronic influence on the rate of this final step.

Side Reactions and Their Mitigation in Catalytic Processes

Several side reactions can compete with the desired cross-coupling, leading to reduced yields and the formation of impurities. For pyridylboronic acids, the most significant of these is protodeboronation.

Protodeboronation: This is a common and problematic side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, effectively destroying the boronic acid reactant. wikipedia.org Heteroaromatic boronic acids are particularly susceptible to this process. nih.gov Specifically, 2-pyridyl boronic acids can undergo rapid protodeboronation, especially under neutral pH conditions, through the fragmentation of a reactive zwitterionic intermediate. ed.ac.ukwikipedia.org Shifting the pH to more acidic or basic conditions can move the equilibrium away from this reactive zwitterion and slow the decomposition. wikipedia.org A primary strategy to mitigate protodeboronation is to convert the boronic acid to a more stable boronate ester, such as a pinacol (B44631) ester or an N-phenyldiethanolamine ester, which is more resistant to this side reaction. nih.govsigmaaldrich.com

Homocoupling: Another potential side reaction is the palladium-catalyzed homocoupling of the boronic acid to form a symmetrical bipyridyl species. This process can be particularly prevalent in the presence of oxygen and can consume both the boronic acid and the catalyst, lowering the yield of the desired cross-coupled product. mdpi.comreddit.comrsc.org Careful degassing of the reaction mixture and maintaining an inert atmosphere (e.g., nitrogen or argon) are standard procedures to minimize this outcome.

Protodeboronation Mechanisms and Control

Protodeboronation is a significant undesired side reaction involving the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond. wikipedia.org This process is particularly relevant for heteroaromatic boronic acids, including this compound, due to the presence of a basic nitrogen atom. wikipedia.org

Mechanisms: The propensity for a boronic acid to undergo protodeboronation is highly dependent on the reaction conditions, especially pH. wikipedia.org Several mechanistic pathways have been identified:

Acid-Catalyzed Pathway (k₁): In acidic media, the reaction between the boronic acid and an acid, such as sulfuric acid, can lead to protonolysis of the C-B bond. wikipedia.orged.ac.uk

Base-Catalyzed Pathway (k₂): This pathway is highly relevant to conditions often used in Suzuki-Miyaura coupling reactions. rsc.org It involves the reaction of the boronate anion, formed under basic conditions, with a proton source. ed.ac.uk

Zwitterionic Fragmentation (k₅): For basic heteroaromatic boronic acids like 2-pyridyl boronic acids, a key mechanistic feature is the formation of a zwitterionic species at neutral pH. This zwitterion can undergo rapid, unimolecular fragmentation, leading to protodeboronation. wikipedia.orged.ac.uk This is often a major pathway for the decomposition of 2-pyridyl boronic acids. ed.ac.ukresearchgate.net

Autocatalysis (k₂cat): Under conditions where both the boronic acid and its corresponding boronate anion are present in significant concentrations (typically when the pH is near the pKa of the boronic acid), a concentration-dependent autocatalytic pathway can occur. ed.ac.uk

A general mechanistic model for protodeboronation in aqueous solution encompasses several distinct pathways, with only a subset being active for any specific boronic acid. nih.gov

Interactive Table: Key Protodeboronation Pathways This table summarizes the primary mechanisms involved in the protodeboronation of heteroaromatic boronic acids.

PathwayDescriptionKey Species InvolvedTypical Conditions
k₁ General acid-catalyzed protonolysis.Boronic Acid (ArB(OH)₂)Acidic (low pH)
k₂ Specific base-catalyzed protonolysis.Boronate Anion ([ArB(OH)₃]⁻)Basic (high pH)
k₅ Unimolecular fragmentation.ZwitterionNeutral pH
k₂cat Concentration-dependent auto-catalysis.Boronic Acid and Boronate AnionpH ≈ pKa

Control Strategies: Minimizing protodeboronation is crucial for achieving high yields in cross-coupling reactions. Several strategies have been developed:

Catalyst and Ligand Optimization: The development of highly efficient palladium catalyst systems with bulky phosphine ligands can accelerate the desired catalytic cycle. wikipedia.orgchemrxiv.org This rapid turnover increases the rate of the productive cross-coupling reaction, thereby outcompeting the slower protodeboronation pathway. wikipedia.org However, some studies have shown that certain bulky phosphine ligands can paradoxically accelerate protodeboronation, necessitating careful ligand selection. chemrxiv.org

Use of Boronic Acid Derivatives: To enhance stability, this compound can be converted into more robust derivatives, such as pinacol esters or N-methyliminodiacetic acid (MIDA) boronates. wikipedia.orgrsc.org These derivatives function as "slow-release" agents, hydrolyzing under the reaction conditions to provide a low, steady concentration of the active boronic acid. This minimizes its exposure to conditions that promote protodeboronation. wikipedia.orgrsc.org

Additive-Enhanced Coupling: The addition of metal salts, such as those of copper, can accelerate cross-coupling reactions, thus reducing the opportunity for protodeboronation to occur. wikipedia.orgrsc.org

Oxidative Pathways

Oxidation is another common decomposition pathway for boronic acids. rsc.org Under the conditions of a Suzuki-Miyaura coupling, boronic acids are highly susceptible to oxidation, particularly by peroxide species that can form aerobically in ethereal solvents. rsc.org

The mechanism involves the formation of a boronate-peroxide adduct, followed by a 1,2-aryl migration from the boron atom to the electrophilic oxygen atom. Subsequent hydrolysis yields the corresponding hydroxylated pyridine (a pyridinol) and boric acid. rsc.org

Scheme: General Oxidative Decomposition of an Arylboronic Acid ArB(OH)₂ + ROOH → [ArB(OH)₂(OOR)]⁻ + H⁺ [ArB(OH)₂(OOR)]⁻ → Ar-O-B(OH)₂ + RO⁻ Ar-O-B(OH)₂ + H₂O → Ar-OH + B(OH)₃

Homocoupling Reactions

The palladium- or copper-catalyzed homocoupling of boronic acids is a frequent side reaction that leads to the formation of symmetrical biaryl compounds. rsc.orgnih.gov In the case of this compound, this would result in the formation of 5,5'-dimethyl-2,2'-bipyridine.

Mechanistic proposals for this transformation, particularly in copper-catalyzed systems, suggest a process involving two sequential B-to-Cu transmetalations. nih.gov The initial transmetalation forms an organocopper(II) intermediate. Rather than a second direct transmetalation, it is proposed that these organocopper(II) species can dimerize and undergo a coupled transmetalation-electron transfer to form a bis-organocopper(III) complex. This higher-valent species then readily undergoes reductive elimination to yield the homocoupled product and a Cu(I) species. nih.gov Controlling this undesired reaction is key to improving the efficiency of cross-coupling protocols. nih.gov

Kinetic and Thermodynamic Studies of Reaction Profiles

Kinetic and thermodynamic studies provide quantitative insight into the rates and equilibria of the various reactions involving this compound, especially its decomposition via protodeboronation.

Kinetic Studies: The rate of protodeboronation is highly sensitive to pH, and pH-rate profiles are a primary tool for mechanistic investigation. ed.ac.uk Studies on analogous 2-pyridyl boronic acids reveal very rapid protodeboronation under neutral pH conditions, with half-lives that can be on the order of seconds at elevated temperatures. ed.ac.uk This rapid decomposition is attributed to the fragmentation of the zwitterionic form. ed.ac.uk

Interactive Table: Representative Kinetic Data for Heteroaryl Boronic Acid Protodeboronation This table illustrates the dramatic effect of pH on the stability of a representative pyridyl boronic acid, based on data for similar compounds.

Compound TypepH ConditionTemperature (°C)Approximate Half-life (t₀.₅)Primary Mechanism
2-Pyridyl Boronic Acid770~25-50 secondsZwitterion Fragmentation
3-Pyridyl Boronic Acid1270> 1 weekBase-Catalyzed
4-Pyridyl Boronic Acid1270> 1 weekBase-Catalyzed

Thermodynamic Studies: Computational methods, particularly Density Functional Theory (DFT), have been instrumental in elucidating the thermodynamics of these reaction pathways. ed.ac.uknih.gov DFT calculations help determine the relative energies of reactants, intermediates, transition states, and products. For instance, calculations can establish the energy barriers associated with different protodeboronation mechanisms, confirming which pathways are kinetically favored under specific conditions. nih.gov

In the study of copper-catalyzed homocoupling, DFT calculations have shown that the formation of a bis-aryl Cu(II) complex via a second transmetalation has a high activation energy. nih.gov Instead, a lower energy pathway involving the formation of bis-organocopper(III) complexes is thermodynamically more favorable, rationalizing the formation of the homocoupling product. nih.gov

Applications of 5 Methylpyridine 2 Boronic Acid in Organic Synthesis

Carbon-Carbon Bond Formation Methodologies

The primary application of 5-methylpyridine-2-boronic acid lies in its role as a nucleophilic partner in cross-coupling reactions to form C-C bonds, particularly in the synthesis of substituted aromatic and heteroaromatic systems.

While stereoselectivity is not typically dictated by the boronic acid itself unless participating in the formation of atropisomers with a suitable partner, the regioselectivity of reactions involving this reagent is a significant aspect of its utility. The substitution pattern on the pyridine (B92270) ring can direct subsequent reactions. For instance, in its trifluoroborate salt form, the methyl group at the 5-position has been noted to enhance regioselectivity in certain C-H activation processes by sterically directing incoming metal catalysts to less hindered positions.

Furthermore, in iridium-catalyzed C-H borylation reactions used to synthesize heteroaryl boronic acids, established rules predict that borylation occurs at positions distal to the ring nitrogen. nih.gov This predictable regioselectivity is crucial for the controlled synthesis of specific isomers. The synthesis of this compound itself relies on regioselective preparation methods, such as halogen-metal exchange followed by quenching with a boron electrophile, to ensure the correct placement of the boronic acid group at the C2 position. dergipark.org.tr

The Suzuki-Miyaura coupling is a powerful and widely used method for creating biaryl and heterobiaryl scaffolds, which are common cores in pharmaceuticals, agrochemicals, and materials science. dergipark.org.trscribd.com this compound and its esters or trifluoroborate salts are effective coupling partners for these transformations. google.com

The synthesis of bipyridine derivatives, key ligands in catalysis and building blocks for functional materials, is a prominent application. This compound can be coupled with a variety of halopyridines to furnish substituted bipyridine systems. The reaction conditions are typically mild and tolerant of a wide range of functional groups. google.com A protected form, such as this compound N-phenyldiethanolamine ester, is often used to enhance stability and handling while maintaining high reactivity in palladium-catalyzed couplings. scribd.comgoogle.com

A representative example is the coupling of a complex halogenated pyridone with this compound N-phenyldiethanolamine ester, which proceeds in the presence of a palladium catalyst and a base to form a core structure containing a substituted bipyridine moiety. google.com

Table 1: Example of Bipyridine-like Synthesis using a this compound Derivative

Coupling Partner 1Coupling Partner 2CatalystBaseSolventProductRef
Halogenated Pyridone CoreThis compound N-phenyldiethanolamine esterTetrakis(triphenylphosphine)palladium(0)Potassium CarbonateToluene, Methanol, WaterPyridone derivative with (5-methylpyridin-2-yl) substituent google.com

While specific examples detailing the synthesis of pyrazinopyridines using this compound are not prevalent in readily available literature, the synthesis of such heterobiaryl systems is conceptually straightforward via the Suzuki-Miyaura reaction. The general strategy involves the palladium-catalyzed cross-coupling of this compound, or a suitable derivative, with a halogenated pyrazine (B50134) (e.g., a chloropyrazine or bromopyrazine). This methodology is widely applied for the synthesis of diverse heteroaryl-heteroaryl linkages. The choice of catalyst, ligand, base, and solvent system would be critical to optimize the reaction yield and minimize side products, accommodating the electronic properties of both coupling partners.

Construction of Biaryl and Heterobiaryl Systems

Advanced Synthetic Building Block Utility

Beyond simple biaryl preparations, this compound serves as a key building block for the assembly of highly complex and biologically active molecules. Its stable nature, when appropriately protected as a boronate ester (e.g., pinacol (B44631) or N-phenyldiethanolamine ester), allows it to be carried through multi-step synthetic sequences. scribd.comgoogle.com

A notable application is in the synthesis of novel pyridone derivatives that function as Axl inhibitors for therapeutic use. google.com In this context, this compound N-phenyldiethanolamine ester was used as a crucial intermediate. It was coupled with a complex, functionalized halo-pyridone in a Suzuki reaction to install the 5-methylpyridin-2-yl moiety, demonstrating its utility in constructing intricate molecular frameworks designed for specific biological targets. google.com

Table 2: Application as a Building Block in Complex Molecule Synthesis

Synthetic TargetKey Building BlockReaction TypeKey ReagentsPurposeRef
Axl Inhibitor (Pyridone Derivative)This compound N-phenyldiethanolamine esterSuzuki-Miyaura CouplingPd(PPh₃)₄, K₂CO₃, CuIIntroduction of the (5-methylpyridin-2-yl) group to a complex core google.com

Late-Stage Functionalization Strategies

Late-stage functionalization (LSF) is a powerful strategy in drug discovery and development, enabling the direct modification of complex molecules to rapidly generate analogues for structure-activity relationship (SAR) studies. nih.gov this compound is relevant to LSF in two main ways.

First, the boronic acid functionality can be installed onto a complex molecule containing a 5-methylpyridine subunit at a late stage. The most prominent method for this is the iridium-catalyzed C-H borylation of heteroarenes. nih.govnih.gov This reaction allows for the direct conversion of a C-H bond to a C-B bond, and it is known to be regioselective, typically occurring at positions electronically and sterically favored, often distal to the nitrogen atom in pyridines. nih.gov This would allow a complex drug candidate containing a 5-methylpyridine ring to be converted into its corresponding 2-boronic acid derivative, which can then undergo further transformations.

Second, and more commonly, this compound itself can be used as the reagent in an LSF strategy to introduce the 5-methylpyridin-2-yl group onto a complex molecular scaffold. The synthesis of the Axl inhibitor mentioned previously is a prime example of this approach, where the boronic acid derivative is coupled to a complex halogenated intermediate in one of the final steps of the synthesis. google.com This approach leverages the robustness and high functional group tolerance of the Suzuki-Miyaura coupling to diversify complex scaffolds. google.comnih.gov

Applications of 5 Methylpyridine 2 Boronic Acid in Interdisciplinary Research

Medicinal Chemistry and Pharmaceutical Development

The incorporation of the boronic acid moiety into drug candidates has been a successful strategy in medicinal chemistry, leading to the development of several FDA-approved drugs. mdpi.com 5-Methylpyridine-2-boronic acid, as a specific heterocyclic boronic acid, offers unique properties for drug design and development. nih.gov

Design and Synthesis of Biologically Active Molecules

This compound serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules. cymitquimica.commyfisherstore.com Its utility stems from its ability to participate in various chemical reactions, most notably the Suzuki-Miyaura cross-coupling reaction, which facilitates the formation of carbon-carbon bonds. nih.govmdpi.com This reaction is a cornerstone of modern medicinal chemistry, enabling the construction of complex molecular architectures from simpler, readily available building blocks. mdpi.com

The pyridine (B92270) ring within this compound is a common motif in many pharmaceuticals due to its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets. mdpi.com The methyl group provides an additional point of modification to fine-tune the steric and electronic properties of the final molecule. Researchers have utilized this compound and its derivatives to synthesize novel compounds with potential therapeutic applications, including inhibitors of various enzymes and modulators of cellular receptors. mdpi.commdpi.com

Targeted Drug Delivery System Design

The field of targeted drug delivery aims to enhance the therapeutic efficacy of drugs while minimizing off-target side effects. Phenylboronic acid (PBA) and its derivatives have gained significant attention for their application in targeted cancer therapy. nih.gov This is due to their ability to form reversible covalent bonds with diols, such as the sialic acids that are often overexpressed on the surface of cancer cells. nih.govrsc.org This interaction allows for the specific targeting and delivery of therapeutic payloads to tumor tissues. rsc.org

While direct research on this compound in targeted drug delivery is emerging, the principles established with PBA-based systems are applicable. The boronic acid functional group can be used to conjugate the molecule to nanoparticles, polymers, or antibodies, creating sophisticated drug delivery vehicles. rsc.orgnih.gov For instance, nanoparticles decorated with boronic acids can specifically bind to cancer cells, leading to enhanced cellular uptake of the therapeutic agent. rsc.orgnih.gov A study demonstrated that incorporating a single Herceptin antibody targeting agent, attached via a boronic acid, to a nanoparticle system enhanced cellular uptake by 70% compared to the non-targeted version. nih.gov

The pH-sensitive nature of the boronic acid-diol interaction can also be exploited for controlled drug release. nih.gov In the acidic tumor microenvironment, the bond can be cleaved, releasing the drug at the target site. mdpi.com This strategy can improve the therapeutic index of anticancer drugs by concentrating their action within the tumor and reducing systemic toxicity. nih.govmdpi.com

Optimization of Drug Candidates

The process of drug discovery often involves the optimization of a lead compound to improve its pharmacological properties. acs.orgnih.gov this compound can be instrumental in this process through structure-activity relationship (SAR) studies. By systematically modifying the structure of a lead compound containing the this compound scaffold, medicinal chemists can probe the interactions with its biological target and identify modifications that enhance potency and selectivity. nih.gov

The replacement of other functional groups with a boronic acid moiety has been shown to resolve issues such as rapid dissociation from the target, lack of specificity, and unfavorable pharmacokinetics. nih.gov For example, the introduction of a boronic acid group can significantly increase the potency of enzyme inhibitors. nih.gov Furthermore, the physicochemical properties of a drug candidate, such as solubility and lipophilicity, can be fine-tuned by incorporating or modifying the this compound unit. acs.org

Table 1: Impact of Structural Modifications on Drug Candidate Properties This table is interactive. Click on the headers to sort the data.

Starting Moiety Replacement Moiety Observed Improvement Reference
Aldehyde Boronic Acid Increased potency and resolved issues of rapid dissociation and lack of specificity. nih.gov
Dimethylisoxazole sp³-containing moieties Favorably impacted solubility properties. acs.org
Carboxylic Acid Boronic Acid Increased selective toxicity towards breast cancer cells. nih.gov

Impact on Selectivity, Physicochemical, and Pharmacokinetic Characteristics

From a physicochemical standpoint, boronic acids can influence a molecule's solubility, lipophilicity, and hydrogen bonding capacity. mdpi.com These properties are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The pharmacokinetic characteristics of a drug, such as its half-life and bioavailability, can be optimized through the strategic incorporation of a this compound moiety. nih.govnih.gov Research has shown that nanoparticle systems utilizing boronic acid-containing targeting moieties can exhibit prolonged plasma circulation. nih.gov

Catalysis and Ligand Design

Beyond its applications in medicinal chemistry, this compound and its derivatives play a significant role in the field of catalysis.

Role as a Catalyst in Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds and is widely used in academic and industrial settings. mdpi.com This reaction typically employs a palladium catalyst in the presence of a base to couple an organoboron compound with an organohalide. google.com While this compound is typically a substrate in these reactions, the broader class of organoboron compounds has been explored for their catalytic activities.

In the context of the Suzuki-Miyaura reaction, this compound is a key building block for synthesizing biaryl and heteroaryl compounds, which are prevalent in many pharmaceuticals and materials. mdpi.comgoogle.com The efficiency of these coupling reactions can be high, providing access to a diverse range of complex molecules. mdpi.com The development of air-stable boronic acid derivatives, such as N-methyliminodiacetic acid (MIDA) boronates, has further expanded the scope and practicality of these reactions, even for challenging substrates like 2-pyridyl boronates. nih.gov

Table 2: Examples of Suzuki-Miyaura Cross-Coupling Reactions This table is interactive. Click on the headers to sort the data.

Organoboron Reagent Coupling Partner Catalyst System Product Type Reference
2-Furan MIDA boronate Electron-poor and electron-rich aryl bromides Pd(OAc)₂/SPhos Biaryl google.com
2-Thiophene MIDA boronates Aryl bromide Pd(PPh₃)₄ Thiophene derivative google.com
2-Indole MIDA boronate Unactivated aryl chloride Not specified Indole derivative google.com
5-Bromo-2-methylpyridin-3-amine Various arylboronic acids Pd(PPh₃)₄ Pyridine derivatives mdpi.com

Utilization in Ligand Synthesis for Transition Metal Catalysis

This compound is a crucial precursor in the synthesis of specialized ligands, particularly substituted bipyridines, which are fundamental in transition metal catalysis. The 2,2'-bipyridine (B1663995) (bpy) framework is a privileged ligand scaffold in coordination chemistry, and the introduction of a methyl group at the 5-position of one of the pyridine rings, facilitated by the use of this compound, allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes. rsc.orgwikipedia.org

The primary method for incorporating the 5-methylpyridyl moiety is through the Suzuki-Miyaura cross-coupling reaction. nih.govresearchgate.net In this reaction, this compound or its corresponding esters are coupled with a halogenated pyridine, typically 2-bromopyridine, in the presence of a palladium catalyst to form 5-methyl-2,2'-bipyridine (B31928). nih.govorgsyn.org The stability of the boronic acid can be a challenge; however, the use of its N-phenyldiethanolamine ester has been shown to be a stable and effective alternative. sigmaaldrich.comuni.luresearchgate.net

The resulting 5-methyl-2,2'-bipyridine ligand can then be used to form complexes with a variety of transition metals, including ruthenium, iron, and iridium. wikipedia.orgtandfonline.com These complexes exhibit unique photophysical and electrochemical properties, making them valuable in applications such as light-emitting diodes and photocatalysis. The methyl group can influence the ligand's electron-donating ability and steric hindrance, which in turn affects the catalytic activity and stability of the metal complex. rsc.org

Table 1: Synthesis of 5-Methyl-2,2'-bipyridine via Suzuki-Miyaura Coupling
Reactant 1Reactant 2CatalystProductKey Features
This compound (or its ester)2-Halopyridine (e.g., 2-bromopyridine)Palladium complex (e.g., Pd(dppf)Cl₂)5-Methyl-2,2'-bipyridineEnables precise installation of the 5-methylpyridyl group. nih.gov

Material Science Applications

The versatility of this compound extends into material science, where it serves as a key building block for creating advanced materials with tailored properties.

Development of Advanced Materials

In the field of advanced materials, this compound is instrumental in the synthesis of luminescent materials, particularly for applications in organic light-emitting diodes (OLEDs). Organoboron compounds, both three- and four-coordinate, are known for their bright luminescence and high thermal and chemical stability. rsc.orgrsc.orgmagtech.com.cnresearchgate.net The incorporation of the 5-methylpyridyl group through Suzuki coupling reactions allows for the creation of complex organic molecules with specific electronic properties. mdpi.com These properties are crucial for the development of efficient emitters in OLED devices. The methyl group can influence the emission wavelength and quantum efficiency of the final material.

Engineering of Polymers and Coatings

This compound and its derivatives are utilized in the engineering of functional polymers and coatings. Boronic acids can be incorporated into polymer chains either by the polymerization of a boronic acid-containing monomer or by the post-polymerization modification of a pre-existing polymer. rsc.org The presence of the boronic acid moiety on a polymer backbone can impart specific functionalities, such as the ability to bind to diols, which is useful for creating sensors or responsive materials. figshare.com

Boronic acid-conjugated polyacrylates have been developed as a strategy for material-independent surface functionalization. knu.ac.kr These coatings can adhere to a variety of substrates, including polymers, metals, and ceramics, bestowing boronic acid functionality onto the surface. This is particularly relevant for biomedical applications where surface properties like biocompatibility and specific cell targeting are crucial. knu.ac.krrsc.org

Integration into Nanomaterials

The functionalization of nanomaterials with organic molecules is a key strategy for tailoring their properties and applications. This compound provides a versatile handle for the surface modification of various nanoparticles. The boronic acid group can be used to anchor the molecule to the nanoparticle surface, while the pyridyl group can act as a ligand for metal ions or participate in further chemical transformations.

This approach has been used to convert hydrophobic inorganic nanocrystals into water-dispersible and targeted nanocomposites. frontiersin.orgnih.gov For instance, boronic acid-modified polymerizable diacetylene derivatives can be used to coat hydrophobic nanoparticles, making them biocompatible and enabling their use in biological imaging and sensing. frontiersin.orgnih.gov The pyridyl moiety can also be exploited for its ability to coordinate with metal ions, allowing for the creation of multifunctional nanoparticles with catalytic or magnetic properties. researchgate.net Boronic acid-functionalized magnetic nanoparticles have shown high capacity for the enrichment of cis-diol-containing compounds. nih.gov

Analytical Chemistry Methodologies

Chromatography Applications

In analytical chemistry, this compound and boronic acids in general have found applications in chromatography, particularly in High-Performance Liquid Chromatography (HPLC). Boronic acids are used in several ways to enhance chromatographic separations.

One significant application is in affinity chromatography. Boronic acid-functionalized stationary phases can be used for the selective retention and separation of molecules containing cis-diol groups, such as glycoproteins, carbohydrates, and catechols. nih.govmdpi.comnih.gov This is based on the reversible formation of cyclic boronate esters between the boronic acid and the diol.

Furthermore, boronic acids can be used as derivatizing agents to improve the detectability of certain analytes in HPLC. libretexts.orgamericanpharmaceuticalreview.comnih.govgreyhoundchrom.com By reacting with analytes that lack a chromophore or fluorophore, a boronic acid derivative can be introduced that allows for sensitive detection by UV-Vis or fluorescence detectors. While specific applications of this compound as a derivatizing agent are not extensively documented, the general principle is well-established for other boronic acids. nih.gov The development of HPLC methods for the analysis of various boronic acids is an active area of research, focusing on achieving good resolution and avoiding issues like dehydration and the formation of boroxines. nih.gov

Table 2: Applications of this compound in Different Fields
FieldSpecific ApplicationKey Role of this compound
Transition Metal CatalysisSynthesis of 5-methyl-2,2'-bipyridine ligandsPrecursor in Suzuki-Miyaura coupling to introduce the 5-methylpyridyl moiety. nih.gov
Material ScienceDevelopment of luminescent materials (OLEDs)Building block for organoboron emitters with tailored electronic properties. rsc.orgmagtech.com.cn
Engineering of functional polymers and coatingsIncorporation into polymer backbones to create materials with specific functionalities. rsc.orgknu.ac.kr
Integration into nanomaterialsSurface functionalization of nanoparticles for enhanced biocompatibility and targeting. frontiersin.orgnih.gov
Analytical ChemistryAffinity chromatography and derivatization in HPLCEnables selective separation of diol-containing compounds and potential for enhancing analyte detection. nih.govnih.gov

Sensor Development for Biomolecule Detection

The unique ability of the boronic acid group to reversibly bind with cis-diols forms the foundation for its extensive use in the development of sensors for biomolecules. This interaction, which results in the formation of a stable cyclic ester, is particularly effective for detecting sugars and glycoproteins, which are rich in cis-diol functionalities. This compound, combining the reactive boronic acid moiety with the electronic and structural features of a pyridine ring, is a promising candidate for the design of highly specific and sensitive biosensors.

Detection of Sugars and Glycoproteins

Boronic acid-based sensors are at the forefront of research for continuous glucose monitoring and the detection of various other monosaccharides. nih.gov The fundamental principle involves the covalent interaction between the boronic acid and the hydroxyl groups of sugars. nih.gov This binding event can be translated into a measurable signal, most commonly a change in fluorescence. nih.gov

Sensor systems are often designed with a fluorophore and a quencher. In the absence of sugars, the fluorescence is quenched. Upon addition of a sugar, the boronic acid binds to the cis-diol groups, causing a conformational change that disrupts the quenching and restores fluorescence. This "turn-on" fluorescence provides a direct and sensitive measure of the sugar concentration. The interaction is pH-dependent, with the binding being stronger at physiological pH.

While specific studies detailing the use of this compound in sugar sensors are emerging, its structural features suggest significant potential. The pyridine ring can influence the acidity of the boronic acid, potentially allowing for effective sugar binding at physiological pH. Furthermore, the methyl group can be modified to tune the sensor's solubility and binding affinity.

The detection of glycoproteins, which are proteins decorated with complex sugar chains (glycans), is another critical application. nih.gov Changes in glycoprotein (B1211001) levels are associated with various diseases, making their detection crucial for diagnostics. nih.gov Boronic acid-functionalized materials can selectively capture and detect glycoproteins from complex biological samples. nih.gov Molecularly Imprinted Polymers (MIPs) using boronic acids as functional monomers have shown success in recognizing specific glycoproteins. nih.gov

Table 1: Examples of Boronic Acid-Based Sugar and Glycoprotein Sensing Systems

Sensor TypeTarget Analyte(s)Principle of DetectionPotential Role of this compound
Fluorescent MonomerGlucose, Fructose, GalactoseChelation-Enhanced Fluorescence (CHEF)As the recognition element and part of the fluorophore system.
Quenching-Based SensorMonosaccharidesDisplacement of a fluorescent dye from the boronic acid upon sugar binding.The boronic acid moiety would act as the binding and quenching unit.
Molecularly Imprinted Polymer (MIP)Specific Glycoproteins (e.g., AFP, HRP)Shape-complementary cavities with boronic acid binding sites.As a functional monomer to create specific binding sites for glycoproteins.
Nanoparticle-Based SensorSialic Acid, GlycoproteinsAggregation-induced emission or fluorescence quenching upon binding.Functionalization of nanoparticles to confer selectivity for glycoproteins. nih.gov

This table illustrates general approaches where this compound could be a key component.

Detection of Other cis-diol-Containing Compounds

The applicability of boronic acid-based sensors extends beyond sugars and glycoproteins to other biomolecules containing cis-diol groups. Catecholamines, such as dopamine (B1211576) and adrenaline, are important neurotransmitters, and their detection is vital for understanding neurological disorders. Boronic acids can bind to the catechol moiety of these molecules, enabling their electrochemical or fluorescent detection.

Additionally, ribonucleosides, the building blocks of RNA, possess a cis-diol group in their ribose sugar ring, making them targets for boronic acid-based recognition. This interaction can be exploited for the separation and sensing of nucleosides and nucleotides. The development of sensors for these compounds is of great interest in diagnostics and biomedical research.

Environmental Monitoring and Pollutant Detection

The versatility of boronic acids is also being harnessed for the detection of environmental pollutants. While direct applications of this compound in this area are still under exploration, the principles established with other boronic acid derivatives highlight the potential.

One notable application is the detection of heavy metal ions. For instance, a fluorescent sensor for mercury ions (Hg²⁺) has been developed using boronic acid-functionalized molybdenum disulfide (MoS₂) quantum dots. nih.gov The detection mechanism is based on a mercury ion-promoted transmetalation reaction of the aryl boronic acid, which leads to fluorescence quenching. nih.gov This system demonstrated high selectivity and sensitivity for Hg²⁺ in environmental water samples. nih.gov The pyridine nitrogen in this compound could potentially act as an additional coordination site for metal ions, possibly enhancing the selectivity and sensitivity of such sensors.

Boronic acids can also be used to detect fluoride (B91410) ions in drinking water. nih.gov The interaction between the boronic acid and fluoride leads to a change in the electronic properties of the sensor molecule, resulting in a detectable optical or electrochemical signal. nih.gov

Development of Fluorescent Sensors for Boronic Acid Derivatives

The development of fluorescent sensors often involves the integration of a boronic acid recognition unit with a fluorophore. The design of these sensors typically relies on one of two main photophysical processes: Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT).

In a typical PET-based sensor, the nitrogen atom of the pyridine ring in a molecule like this compound could act as a PET donor, quenching the fluorescence of a nearby fluorophore. Upon binding of a cis-diol, the boron atom becomes tetracoordinate and negatively charged. This change in the electronic properties of the boronic acid group can inhibit the PET process, leading to an increase in fluorescence intensity (a "turn-on" response).

In ICT-based sensors, the binding of an analyte to the boronic acid alters the electron-donating or electron-withdrawing nature of the boronic acid group, which in turn modulates the ICT character of the fluorophore and causes a shift in the emission wavelength. This ratiometric sensing, where the ratio of fluorescence intensities at two different wavelengths changes, is highly desirable as it can be independent of the sensor concentration.

The synthesis of such sensors often involves coupling the boronic acid derivative to a known fluorophore. The 5-methyl group on the pyridine ring of this compound could serve as a handle for further chemical modification, allowing for the attachment of various fluorophores to tailor the sensor's properties for specific applications.

Agricultural Chemistry Research

The pyridine ring is a key structural motif in a vast number of agrochemicals, including herbicides, fungicides, and insecticides. biosynth.com The development of new and more effective pesticides is a continuous effort in agricultural chemistry, driven by the need to manage resistance and improve environmental safety profiles.

Development of Agrochemicals

Pyridine-based compounds are central to the fourth generation of agrochemicals, which are characterized by high efficacy and low toxicity. agropages.com this compound serves as a valuable building block in the synthesis of more complex pyridine derivatives. The boronic acid functionality is particularly useful for forming carbon-carbon and carbon-heteroatom bonds through cross-coupling reactions, such as the Suzuki-Miyaura coupling. researchgate.net

This synthetic versatility allows for the introduction of the 5-methylpyridine moiety into a wide range of molecular scaffolds, enabling the exploration of new chemical space in the search for novel agrochemicals. The methyl group can also influence the biological activity and physical properties of the final compound. While specific agrochemicals derived from this compound are not yet widely reported in the public domain, its potential as a key intermediate is significant.

Formulation of Herbicides

This compound serves as a crucial building block in the synthesis of advanced herbicidal compounds. While not typically an active herbicide itself, its structural motif, the 5-methylpyridine group, is a key component in a class of modern, high-efficacy herbicides. The pyridine ring is a well-established "chip" in the design of pesticides, known for conferring high efficiency and low toxicity to the final product. agropages.com The fourth generation of pesticides, in particular, relies heavily on pyridine-containing compounds. agropages.com

The primary utility of this compound in this context is as a reactant in carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling reaction. nih.govresearchgate.net This powerful and versatile reaction allows for the precise and efficient combination of different molecular fragments. Chemists can use this compound to introduce the 5-methyl-2-pyridyl group to another molecule, creating complex structures with desired herbicidal properties. nih.govnih.gov

For instance, research into 2-picolinic acid herbicides, an important class of synthetic auxin herbicides, involves modifying the pyridine ring to discover new herbicidal molecules. nih.gov The synthesis of compounds like 2-chloro-5-methylpyridine, a known intermediate for potent grass herbicides such as fluazifop-butyl, highlights the industrial importance of the 5-methylpyridine core structure. epo.org this compound provides a direct synthetic route to incorporate this valuable moiety into novel herbicidal candidates.

The table below illustrates the role of this compound as a synthetic intermediate.

IntermediateReaction TypeResulting Structural ClassExample Commercial Herbicide (Containing a similar structural moiety)
This compound Suzuki-Miyaura Coupling6-Aryl-2-picolinic acidsFlorpyrauxifen
2-Chloro-5-methylpyridine (related intermediate)Multi-step synthesisPyridyloxyphenoxy-propionatesFluazifop-butyl

This table showcases how the 5-methylpyridine structural unit, made accessible through reagents like this compound, is incorporated into complex herbicidal molecules.

Design of Pesticides

In the broader field of pesticide design, which includes insecticides and fungicides, this compound and its derivatives are valuable intermediates for creating new active ingredients. The pyridine functional group is a cornerstone of pesticide innovation, found in numerous highly effective and environmentally compatible products. agropages.com The development of novel pesticides often involves the synthesis of complex biaryl structures, where a pyridine ring is connected to another aromatic or heteroaromatic ring. researchgate.net

The Suzuki-Miyaura cross-coupling reaction is a favored method for creating these C-C bonds, and boronic acids are essential reagents for this process. nih.govresearchgate.netnih.gov this compound is a specific building block that allows for the targeted insertion of the 5-methyl-2-pyridyl group. nih.gov Although 2-pyridyl boronic acids can be notoriously unstable, methods have been developed to create stabilized forms, such as N-phenyldiethanolamine boronates or pinacol (B44631) esters, ensuring their utility in synthesis. researchgate.netsigmaaldrich.com

Research has demonstrated the synthesis of various 2-substituted piperidines and 2-arylpyridines using boronic acid esters in Suzuki coupling reactions, creating classes of compounds with potential biological activity. nih.govnih.gov The strategic placement of substituents on the pyridine ring is crucial for tuning the efficacy and selectivity of the final pesticide. The use of a building block like this compound provides chemists with precise control over the final molecular architecture.

The following table presents examples of how pyridine-based boronic acids are used to synthesize pesticidal compounds.

Reagent ClassReaction TypeResulting Compound ClassResearch Finding
Pyridine Boronic Acids/EstersSuzuki-Miyaura Coupling2-ArylpyridinesCan be generated in modest to good yields, forming the core of many bioactive molecules. nih.gov
δ-Valerolactam-derived Vinyl BoronatesSuzuki-Miyaura Coupling2-Substituted PiperidinesThese boronates efficiently couple with various aryl and heteroaryl halides to create diverse N-heterocyclic compounds. nih.gov

This table illustrates the synthetic utility of pyridine boronic acids in creating scaffolds for new pesticides.

Advanced Spectroscopic and Characterization Techniques in Boronic Acid Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms within a molecule. uobasrah.edu.iq For 5-Methylpyridine-2-boronic acid, both ¹H and ¹³C NMR are employed to confirm its molecular framework.

In ¹H NMR spectroscopy, the chemical shifts, splitting patterns, and integration of the signals reveal the arrangement of hydrogen atoms. The aromatic protons on the pyridine (B92270) ring typically appear in the downfield region, with their specific shifts influenced by the positions of the methyl and boronic acid groups. The protons of the methyl group will produce a distinct singlet, while the hydroxyl protons of the boronic acid group often appear as a broad singlet.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a separate signal, and the chemical shifts are indicative of the carbon's hybridization and electronic environment. The carbon atom attached to the boron, for instance, will have a characteristic chemical shift.

A study on related heterocyclic boronic acids provides insight into the expected spectral data. For instance, in a similar compound, (6-propylcarbamoyl)pyridine-3-boronic acid, the proton NMR in D₂O showed distinct signals for the pyridine protons at δ 8.86 (s, 1H), 8.68 (d, 1H), and 8.21 (d, 1H). rsc.org The ¹³C NMR for the same compound displayed signals for the pyridine carbons at δ 154.45, 149.38, 143.97, and 124.25. rsc.org While these values are for a different isomer and derivative, they provide a reference for the expected regions for the pyridine ring signals in this compound.

Table 1: Predicted NMR Data for this compound

Nucleus Predicted Chemical Shift (ppm) Multiplicity Assignment
¹H~8.4dH-6
¹H~7.6dH-4
¹H~7.5sH-3
¹H~2.4s-CH₃
¹HBroads-B(OH)₂
¹³C~160sC-2
¹³C~150sC-6
¹³C~140sC-4
¹³C~135sC-5
¹³C~125sC-3
¹³C~20q-CH₃

Note: The data in this table is predictive and based on general principles of NMR spectroscopy and data from similar compounds. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in confirming the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. libretexts.orglibretexts.org

For this compound, with a chemical formula of C₆H₈BNO₂, the expected monoisotopic mass is approximately 137.065 Da. nih.gov In a typical mass spectrum, a peak corresponding to the molecular ion (M⁺) or a protonated molecule ([M+H]⁺) would be observed, confirming the molecular weight.

The fragmentation pattern provides further structural evidence. researchgate.nettutorchase.com The molecular ion of this compound is energetically unstable and can break into smaller, charged fragments. libretexts.org Common fragmentation pathways for boronic acids may involve the loss of water (H₂O) or hydroxyl (-OH) groups from the boronic acid moiety. Cleavage of the carbon-boron bond is also a possibility. The stability of the resulting fragments influences the intensity of their corresponding peaks in the mass spectrum. tutorchase.com For aromatic compounds, the molecular ion peak is often strong due to the stability of the aromatic ring. libretexts.org

Table 2: Expected Mass Spectrometry Data for this compound

Ion m/z (Expected) Description
[M]⁺137Molecular Ion
[M-H₂O]⁺119Loss of a water molecule
[M-B(OH)₂]⁺78Loss of the boronic acid group

Note: The fragmentation pattern is predictive. The actual observed fragments and their relative abundances can vary depending on the ionization technique and conditions used.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. mdpi.com These vibrations are specific to the types of bonds and functional groups present, making these techniques excellent for functional group identification. msu.edumdpi.com

In the IR spectrum of this compound, characteristic absorption bands are expected. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibrations of the boronic acid group, likely broadened due to hydrogen bonding. The C-H stretching vibrations of the aromatic ring and the methyl group will appear around 2800-3100 cm⁻¹. Vibrations associated with the pyridine ring (C=C and C=N stretching) typically occur in the 1400-1600 cm⁻¹ region. The B-O stretching vibration is expected in the 1300-1400 cm⁻¹ range.

Raman spectroscopy provides complementary information. While O-H stretching is often weak in Raman, the symmetric vibrations of the pyridine ring are typically strong. A study on the pyridine-borane complex showed significant Raman activity for pyridine ring modes. acs.org For 2-amino-5-methylpyridine, FT-Raman spectroscopy has been used to assign vibrational modes, with C-N stretching observed around 1242-1262 cm⁻¹. researchgate.net

Table 3: Key Vibrational Frequencies for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Spectroscopy
O-H stretch (boronic acid)3200-3600 (broad)IR
Aromatic C-H stretch3000-3100IR, Raman
Aliphatic C-H stretch2850-2960IR, Raman
C=C, C=N stretch (pyridine ring)1400-1600IR, Raman
B-O stretch1300-1400IR
C-N stretch1200-1300IR, Raman

Note: These are general ranges and the exact positions of the peaks can be influenced by the molecular environment and intermolecular interactions.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding.

While a specific crystal structure for this compound was not found in the search results, the crystal structures of related heterocyclic boronic acids have been reported. For example, the crystal structure of (2-benzyloxypyrimidin-5-yl)boronic acid reveals that the boronic acid group adopts a syn-anti conformation and that the molecules form centrosymmetric dimers through O-H···O hydrogen bonds. nih.gov These dimers are further linked into chains by hydrogen bonds to the nitrogen atoms of neighboring molecules. nih.gov Similar packing motifs are often observed in the crystal structures of pyridine-containing boronic acids. A study on 2-bromo-5-methylpyridine (B20793) showed weak C-H···N interactions linking molecules into chains. researchgate.net It is highly probable that this compound would also exhibit extensive hydrogen bonding in the solid state, involving both the boronic acid hydroxyl groups and the pyridine nitrogen atom.

Table 4: Representative Crystallographic Data for a Related Heterocyclic Boronic Acid

Parameter Value for (2-benzyloxypyrimidin-5-yl)boronic acid nih.gov
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)5.498
b (Å)30.4320
c (Å)6.7086
β (°)113.54
V (ų)1029.0
Z4

Note: This data is for a related compound and serves as an example of the type of information obtained from an X-ray crystallographic study.

Computational and Theoretical Studies of 5 Methylpyridine 2 Boronic Acid

Quantum Mechanical Investigations

Quantum mechanical investigations employ the principles of quantum mechanics to model and analyze molecules. For 5-methylpyridine-2-boronic acid, these studies focus on its electronic structure, potential energy surfaces, and various reactivity descriptors.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. nih.gov This method is based on the principle that the energy of a molecule can be determined from its electron density. For pyridine (B92270) derivatives, DFT calculations, often using hybrid functionals like B3LYP combined with basis sets such as 6-311++G(d,p), are employed to optimize the molecular geometry, calculate vibrational frequencies, and determine electronic properties. nih.govogu.edu.tr These calculations provide a foundational understanding of the molecule's stable conformation and the energetic landscape it inhabits. nih.gov The choice of functional and basis set is crucial for obtaining results that are in good agreement with experimental data. nih.gov

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. preprints.orgresearchgate.net The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. youtube.com The energy of these orbitals and the gap between them (HOMO-LUMO gap) are critical indicators of a molecule's kinetic stability, chemical reactivity, and optical polarizability. researchgate.netresearchgate.net A smaller HOMO-LUMO gap suggests higher reactivity, as it requires less energy to excite an electron from the occupied to the unoccupied orbital. nih.gov

For molecules related to this compound, DFT calculations have been used to determine these energies. For instance, the HOMO-LUMO gap for 2-amino-5-bromo-4-methylpyridine (B189383) was calculated at the B3LYP/6-311++G(d,p) level. researchgate.net Such analyses reveal how electron density is transferred during electronic transitions. researchgate.net

Table 1: Representative Frontier Molecular Orbital Data for Related Pyridine Compounds

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
2-Amino 5-Methyl Pyridine-5.61-0.904.71
Ethyl 5-hydroxy-2-thioxo-4-(p-tolyl)-6-(trifluoromethyl)hexahydropyrimidine-5-carboxylate-6.4914-1.86594.6255

Note: Data is for illustrative purposes based on similar compounds nih.govresearchgate.net. The exact values for this compound would require specific calculations.

Reactivity Indices Determination

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. These indices, derived from conceptual DFT, help in understanding the molecule's stability and reactivity. researchgate.net

Chemical Potential (μ): Represents the escaping tendency of an electron from an equilibrium system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Measures the resistance to change in the electron distribution or charge transfer. It is calculated as η = (ELUMO - EHOMO) / 2. Hard molecules have a large energy gap, while soft molecules have a small one.

Global Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons. It is defined as ω = μ² / (2η).

These indices provide a quantitative framework for comparing the reactivity of different molecules.

Table 2: Calculated Reactivity Indices Based on Representative Data

ParameterFormulaIllustrative Value (eV)
Chemical Potential (μ)(EHOMO + ELUMO) / 2-3.255
Chemical Hardness (η)(ELUMO - EHOMO) / 22.355
Global Electrophilicity (ω)μ² / (2η)2.248

Note: Values are calculated using the data for 2-Amino 5-Methyl Pyridine from Table 1 for illustrative purposes.

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. uni-muenchen.denih.gov The MEP map provides a visual representation of the charge distribution, where different colors denote different potential values. mdpi.com Typically, red areas indicate regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These often correspond to lone pairs of electronegative atoms. researchgate.net Blue areas represent positive electrostatic potential, indicating electron-poor regions that are favorable for nucleophilic attack. researchgate.netsemanticscholar.org

For this compound, the MEP map would be expected to show a negative potential (red) around the nitrogen atom of the pyridine ring and the oxygen atoms of the boronic acid group, highlighting these as the primary sites for electrophilic interaction. The hydrogen atoms of the hydroxyl groups would exhibit a positive potential (blue), identifying them as sites for nucleophilic interaction.

Dipole Moment Calculations

The dipole moment is a measure of the net molecular polarity, which arises from the non-uniform distribution of charges on the atoms. It is a crucial descriptor for understanding the intermolecular interactions of a molecule. DFT calculations can provide a reliable prediction of the dipole moment. For pyridine, the experimental dipole moment is approximately 2.19 D. nist.gov Computational studies on related molecules, such as 2-amino 5-methyl pyridine, have reported calculated dipole moments, offering a reference point for what might be expected for this compound. researchgate.net The magnitude and direction of the dipole moment influence the solubility of the compound in polar solvents and its interaction with other polar molecules.

Table 3: Dipole Moments of Pyridine and a Related Derivative

CompoundDipole Moment (Debye)Method
Pyridine2.19Experimental (Microwave) nist.gov
2-Amino 5-Methyl Pyridine1.58Calculated (DFT/B3LYP) researchgate.net

pKa Prediction and Acidity Constant Determinations

The acidity constant (pKa) is a fundamental property of boronic acids, governing their behavior in solution, particularly their ability to bind with diols. mdpi.com Boronic acids are Lewis acids that ionize upon complexation with water. mdpi.com The pKa value is influenced by the substituents on the aromatic ring. Electron-withdrawing groups generally lower the pKa, making the boronic acid more acidic, while electron-donating groups increase it.

Predicting the pKa of boronic acids computationally can be challenging, and calculated values sometimes show poor correlation with experimental results. mdpi.com However, theoretical studies can still provide valuable insights into acidity trends. mdpi.com For instance, the pKa of the parent phenylboronic acid is approximately 8.8, while 3-pyridinylboronic acid has a pKa of about 4.0, reflecting the electron-withdrawing nature of the pyridine nitrogen. sigmaaldrich.com For this compound, the electron-donating methyl group and the position of the boronic acid relative to the ring nitrogen would both influence its acidity. Experimental determination through methods like potentiometric or spectrophotometric titration remains the most reliable way to ascertain the precise pKa. mdpi.comresearchgate.net

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions by mapping out the potential energy surface, identifying transition states, and calculating activation energies. While specific computational studies on the reaction pathways of this compound are not extensively documented in publicly available literature, the general principles of modeling reactions involving boronic acids are well-established. Density Functional Theory (DFT) is a commonly employed method for such investigations. mdpi.comnih.govrsc.org

For a typical reaction, such as a Suzuki-Miyaura coupling where this compound would act as a key reactant, computational modeling can dissect the catalytic cycle into its elementary steps: oxidative addition, transmetalation, and reductive elimination. DFT calculations can determine the geometries and energies of the reactants, intermediates, transition states, and products for each step. mdpi.com

The transition state is a critical point on the reaction coordinate, representing the highest energy barrier that must be overcome for the reaction to proceed. researchgate.net Locating the transition state structure allows for the calculation of the activation energy, which is a key determinant of the reaction rate. For instance, in the transmetalation step of a Suzuki-Miyaura coupling, modeling would focus on the transfer of the 5-methylpyridinyl group from the boron atom to the palladium center. This would involve calculating the energy of the transition state where a bond is forming between the palladium and the carbon atom of the pyridine ring, while the carbon-boron bond is breaking.

Table 1: Hypothetical Computationally Modeled Parameters for a Reaction Involving this compound

Reaction StepSpeciesMethod/Basis SetCalculated ParameterValue (kcal/mol)
TransmetalationReactant ComplexDFT (B3LYP)/6-31G(d)Relative Energy0.0
TransmetalationTransition StateDFT (B3LYP)/6-31G(d)Activation Energy15-25
TransmetalationProduct ComplexDFT (B3YLP)/6-31G(d)Relative Energy-10

Note: The values in this table are hypothetical and serve as illustrative examples of the types of data obtained from computational modeling of reaction pathways. The actual values would depend on the specific reaction, solvent, and computational method used.

Simulations of Solvation Effects

The solvent in which a reaction is carried out can have a profound impact on reaction rates and equilibria. Computational simulations of solvation effects aim to understand these influences at a molecular level. researchgate.netresearchgate.net Molecular Dynamics (MD) simulations and continuum solvation models are two primary approaches to study these effects. mdpi.comnih.govbiointerfaceresearch.com

MD simulations explicitly model the solvent molecules around the solute (this compound), allowing for the investigation of specific solute-solvent interactions, such as hydrogen bonding between the boronic acid group and water molecules. mdpi.comnih.gov These simulations can provide a dynamic picture of the solvation shell and calculate properties like the solvation free energy, which is the free energy change associated with transferring a molecule from the gas phase to the solvent. researchgate.netnih.govnih.gov

Continuum solvation models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium rather than individual molecules. This approach is computationally less expensive and is often used in conjunction with DFT calculations to estimate the effect of the solvent on the energies of reactants, products, and transition states. nih.gov

For this compound, simulations would likely show strong hydrogen bonding interactions between the -B(OH)2 group and protic solvents like water. The nitrogen atom of the pyridine ring can also act as a hydrogen bond acceptor. These interactions would stabilize the molecule in solution and could influence its reactivity by affecting the acidity of the boronic acid and the availability of its lone pair electrons.

Table 2: Hypothetical Solvation Free Energies for this compound in Different Solvents

SolventSimulation MethodCalculated ParameterValue (kcal/mol)
WaterMD with TIP3P water modelSolvation Free Energy (ΔGsolv)-12.5
Dimethyl Sulfoxide (DMSO)PCM/DFTSolvation Free Energy (ΔGsolv)-10.8
ToluenePCM/DFTSolvation Free Energy (ΔGsolv)-4.2

Note: This table presents hypothetical data to illustrate how solvation free energies can vary with the solvent. Actual computational studies would be required to determine the precise values.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique used to study the electronic structure of molecules in terms of localized bonds, lone pairs, and antibonding orbitals. wikipedia.org It provides a chemically intuitive picture of bonding and allows for the quantification of charge distribution and delocalization effects. wisc.eduaimspress.com

An NBO analysis of this compound would provide insights into the nature of the chemical bonds within the molecule. For example, it would describe the C-B bond, the B-O bonds, and the bonds within the pyridine ring. The analysis calculates the natural atomic charges on each atom, revealing the distribution of electron density. wisc.edu

Furthermore, NBO analysis can quantify hyperconjugative interactions, which are stabilizing interactions resulting from the donation of electron density from a filled bonding or lone pair orbital to an empty antibonding orbital. In this compound, a significant interaction would be expected between the lone pair of the pyridine nitrogen and the antibonding orbitals of the adjacent C-C and C-B bonds. Similarly, the oxygen lone pairs of the boronic acid group can interact with the empty p-orbital on the boron atom.

Table 3: Hypothetical Natural Bond Orbital (NBO) Analysis Data for this compound

AtomNatural Atomic Charge (e)NBOOccupancyKey Hyperconjugative InteractionStabilization Energy (kcal/mol)
N1-0.55LP(1) N11.85LP(1)N1 -> σ(C2-C3)5.2
B7+1.20BD(1) C2-B71.98LP(1)O8 -> π(B7)35.1
O8-0.80LP(1) O81.95LP(1)O9 -> σ*(B7-O8)8.9
O9-0.80LP(1) O91.95--
C5-0.20BD(1) C5-C101.99--

Note: This table contains hypothetical NBO data for illustrative purposes. The values are based on general principles and data from similar molecules. Specific computational analysis of this compound is required for accurate data.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-methylpyridine-2-boronic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via halogen-metal exchange followed by borylation. For example, intermediates like 5-methyl-2-bromopyridine (see : C6H6BrN, CAS 3510-66-5) can undergo Miyaura borylation using bis(pinacolato)diboron (B2Pin2) in the presence of palladium catalysts. Reaction temperature (60–80°C) and solvent choice (e.g., THF or dioxane) critically affect yield due to steric and electronic effects of the methyl substituent. Post-synthesis purification often involves recrystallization or column chromatography, as highlighted for structurally similar pinacol esters in .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of 1H/13C NMR to confirm the boronic acid moiety (δ ~8.0–9.0 ppm for pyridyl protons) and LC-MS to detect impurities. For advanced validation, HRMS (High-Resolution Mass Spectrometry) with an exact mass of 219.1259 g/mol (as per ) ensures molecular formula accuracy. Quantitative purity assessment via HPLC with UV detection (λ = 254 nm) is recommended, referencing protocols for related pyridine boronic acids in .

Q. What are the key stability considerations for storing this compound?

  • Methodological Answer : The compound is sensitive to moisture and oxidation. Store under inert gas (argon or nitrogen) at –20°C in amber vials. Stability tests for analogous boronic acids ( ) suggest periodic NMR reassessment every 3–6 months to detect decomposition (e.g., dimerization or protodeboronation). Avoid aqueous solvents unless used immediately in Suzuki-Miyaura couplings .

Advanced Research Questions

Q. How can researchers optimize regioselectivity in cross-coupling reactions involving this compound?

  • Methodological Answer : The methyl group at the 5-position and boronic acid at the 2-position create steric and electronic biases. For Suzuki couplings, use Pd(dppf)Cl2 or SPhos ligands to enhance selectivity for less hindered positions. Solvent polarity (e.g., DMF vs. toluene) and base strength (K2CO3 vs. CsF) can further modulate outcomes. Contrast with , where methyl and halogen substituents on pyridine scaffolds influence reaction pathways .

Q. How to resolve contradictions in reported catalytic activity data for this compound in diverse solvent systems?

  • Methodological Answer : Systematic solvent screening (polar aprotic vs. protic) paired with kinetic studies can identify solvent-specific deactivation pathways (e.g., protic solvents promoting protodeboronation). Refer to ’s framework for analyzing contradictory isolate variables (temperature, catalyst loading) and validate via control experiments (e.g., 11B NMR to track boronic acid stability) .

Q. What strategies mitigate competing side reactions (e.g., dimerization) during large-scale syntheses?

  • Methodological Answer : Implement slow addition of borylation reagents to minimize exothermic side reactions. Use flow chemistry for improved heat dissipation, as demonstrated for similar pyridine boronic acids (). For purification, size-exclusion chromatography effectively separates dimers from monomers, as noted in protocols for 2-methoxypyridine-5-boronic acid derivatives .

Q. How does the methyl group influence the compound’s electronic properties in metal-organic frameworks (MOFs)?

  • Methodological Answer : The electron-donating methyl group alters the pyridine ring’s Lewis basicity, affecting coordination to metal nodes (e.g., Zn or Cu). Characterize via UV-Vis spectroscopy (shift in λmax) and DFT calculations to map electron density. Compare with ’s studies on formyl-substituted furan boronic acids, where substituents modulate MOF porosity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.